![molecular formula C18H18N2O4S B2685768 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303988-13-8](/img/structure/B2685768.png)
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone is an organic compound with the molecular formula C18H18N2O4S This compound features a complex structure that includes a morpholino group, a nitrophenyl group, and a sulfanyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone typically involves multiple steps:
-
Formation of the Sulfanyl Group: : The initial step involves the introduction of the sulfanyl group to the 4-methylphenyl ring. This can be achieved through a nucleophilic substitution reaction where a thiol group reacts with a halogenated methylphenyl compound.
-
Nitration: : The next step is the nitration of the phenyl ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfanyl group.
-
Morpholino Group Introduction: : The final step involves the introduction of the morpholino group. This can be done through a condensation reaction where morpholine reacts with an appropriate carbonyl compound, such as an acyl chloride or an ester, to form the final methanone structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfanylation steps, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The sulfanyl group in {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group. Reagents such as halogens, sulfonic acids, and alkylating agents can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Halogens (e.g., bromine), sulfonic acids, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and nitro groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfanyl and nitro groups, leading to inhibition or activation of biochemical pathways. The morpholino group can enhance its solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Methylphenyl)sulfonyl]-3-nitrophenyl}(morpholino)methanone: Similar structure but with a sulfonyl group instead of a sulfanyl group.
{4-[(4-Methylphenyl)sulfanyl]-3-aminophenyl}(morpholino)methanone: Similar structure but with an amino group instead of a nitro group.
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.
Uniqueness
The uniqueness of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and nitro groups allows for diverse chemical transformations, while the morpholino group enhances its solubility and bioavailability.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-2-5-15(6-3-13)25-17-7-4-14(12-16(17)20(22)23)18(21)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJNZQLQOFTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2685686.png)
![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)
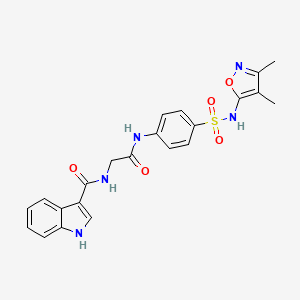
![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
![1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2685693.png)
![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)
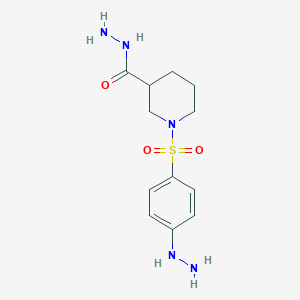
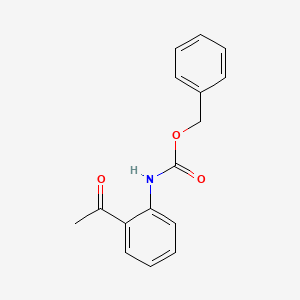
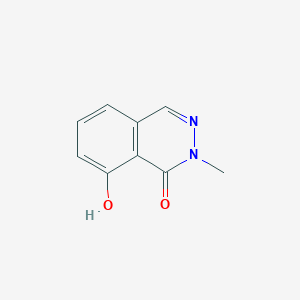
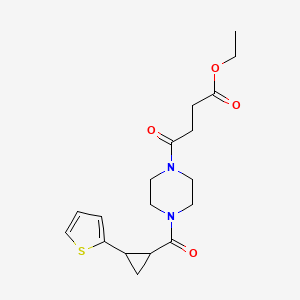
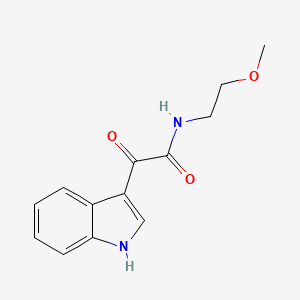
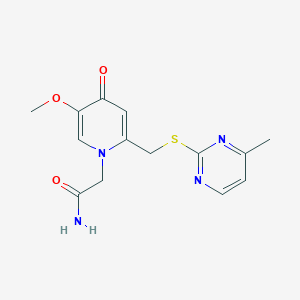
![methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2685706.png)
![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)
